molecular formula C20H21NO5S B2843074 12-(Benzenesulfonyl)-4-methoxy-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one CAS No. 1009593-98-9

12-(Benzenesulfonyl)-4-methoxy-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one

Cat. No. B2843074
M. Wt: 387.45
InChI Key: AFFSTJFSFDKYPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

12-(Benzenesulfonyl)-4-methoxy-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one is a useful research compound. Its molecular formula is C20H21NO5S and its molecular weight is 387.45. The purity is usually 95%.
BenchChem offers high-quality 12-(Benzenesulfonyl)-4-methoxy-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 12-(Benzenesulfonyl)-4-methoxy-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Characterization

  • Synthesis Techniques : Research has explored various synthesis methods for complex organic molecules, including substituted 8-oxa-10-azatricyclo compounds. These compounds are produced through condensation reactions, highlighting the intricacies of constructing polycyclic structures with specific functional groups (Soldatenkov et al., 1996).

  • Molecular Structure : The molecular structure of these compounds is often established using techniques such as X-ray crystallography, revealing detailed insights into the molecular geometry and electronic structure essential for understanding their reactivity and potential applications (Soldatenkov et al., 1996).

Chemical Properties and Reactivity

  • Cycloaddition Reactions : Cycloaddition reactions involving benzenesulfonyl and related compounds have been studied for their ability to form new polycyclic structures. These reactions are crucial for synthesizing new materials and molecules with potential applications in medicinal chemistry and material science (Nitta, Sogo, & Nakayama, 1979).

  • Oxidation Reactions : The oxidation behavior of compounds containing benzenesulfonyl groups has been investigated, particularly focusing on the effects of different substituents on the oxidation process. Understanding these reactions is critical for designing compounds with desired reactivity and stability (Razus et al., 2005).

Potential Applications

  • Pharmacological Interest : Some studies have explored the potential pharmacological applications of compounds structurally related to 12-(Benzenesulfonyl)-4-methoxy-9,10-dimethyl-8-oxa-10-azatricyclo compounds, particularly in the realm of receptor ligand development. These compounds may serve as templates for developing new drugs or probes for biological research (Pullagurla et al., 2003).

  • Material Science : The synthesis and reactivity of benzenesulfonyl-containing compounds contribute to material science, where these molecules could be precursors for new materials with unique properties, such as conducting polymers or novel catalysts (Rajeswaran & Srinivasan, 1994).

properties

IUPAC Name

12-(benzenesulfonyl)-4-methoxy-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO5S/c1-20-12-16(15-11-13(25-3)9-10-17(15)26-20)18(19(22)21(20)2)27(23,24)14-7-5-4-6-8-14/h4-11,16,18H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFFSTJFSFDKYPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C(C(=O)N1C)S(=O)(=O)C3=CC=CC=C3)C4=C(O2)C=CC(=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

12-(Benzenesulfonyl)-4-methoxy-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one

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